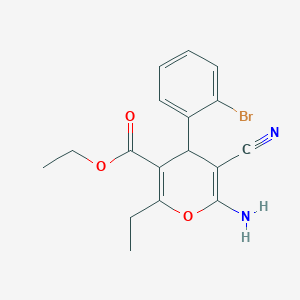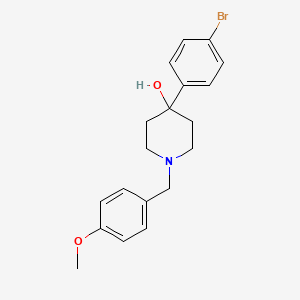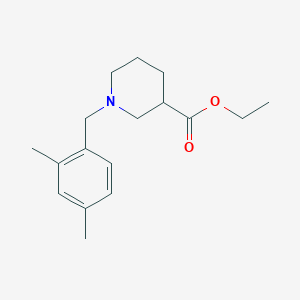![molecular formula C22H18N2O2 B4960315 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)
2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one (BQPhO) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BQPhO is a heterocyclic compound that contains a quinolizine ring system and a phenoxazine ring system. The compound has a molecular weight of 383.47 g/mol and a molecular formula of C23H19N3O2.
Wirkmechanismus
The mechanism of action of 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. The limitations of using 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one in lab experiments include its toxicity and its limited solubility in water.
Zukünftige Richtungen
There are many future directions for the research and development of 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one. One direction is the synthesis of analogs of 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of the mechanism of action of 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one and its analogs. Additionally, 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one and its analogs could be further evaluated for their potential applications in medicinal chemistry, materials science, and organic synthesis.
Synthesemethoden
2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the final product. The Bucherer-Bergs reaction involves the condensation of an o-aminophenol with an aldehyde or ketone to form a phenoxazine ring, which is then fused with a quinoline ring to form the final product. The Friedlander reaction involves the condensation of an o-aminophenol with an aldehyde or ketone to form a phenoxazine ring, which is then fused with a pyridine ring to form the final product.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In materials science, 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been used as a fluorescent probe for the detection of metal ions. In organic synthesis, 2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one has been used as a building block for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-18-12-19-20(15-7-2-1-6-14(15)18)23-17-11-13-5-3-9-24-10-4-8-16(21(13)24)22(17)26-19/h1-2,6-7,11-12H,3-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDRKRCBOFVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=CC(=O)C6=CC=CC=C6C5=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)


![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
